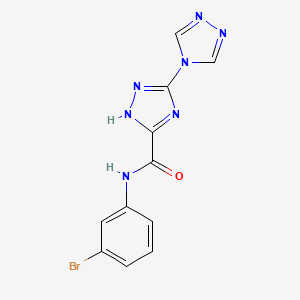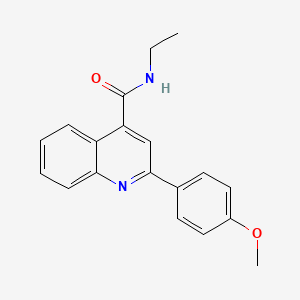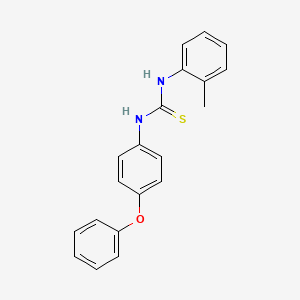
N-(2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as MPTU, is a chemical compound that has gained significant attention in the field of scientific research. MPTU is a thiourea derivative that has been widely studied due to its potential applications in various areas, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
MPTU has been extensively studied for its potential applications in various fields of scientific research. In medicine, MPTU has been investigated for its anti-cancer properties. Studies have shown that MPTU can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. MPTU has also been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
In agriculture, MPTU has been studied for its potential use as a herbicide. Studies have shown that MPTU can effectively control the growth of weeds, making it a potential alternative to traditional herbicides.
In industry, MPTU has been investigated for its use as a polymer stabilizer. Studies have shown that MPTU can effectively stabilize polymers, making it a potential candidate for use in the production of various plastic products.
Mécanisme D'action
The mechanism of action of MPTU is not fully understood. However, studies have suggested that MPTU may exert its effects by inhibiting the activity of certain enzymes, such as tyrosine kinases, which are involved in cell proliferation and differentiation. MPTU may also exert its effects by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects. In cancer cells, MPTU has been shown to inhibit cell growth and induce apoptosis. Inflammatory cells, MPTU has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In weed cells, MPTU has been shown to inhibit the growth of weeds by interfering with the plant's ability to synthesize proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTU in lab experiments is its potential as a selective inhibitor of certain enzymes. MPTU has been shown to selectively inhibit the activity of certain tyrosine kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes.
One limitation of using MPTU in lab experiments is its potential toxicity. Studies have shown that MPTU can be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MPTU. One area of research could focus on the development of MPTU derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the identification of new targets for MPTU, which could expand its potential applications in various fields of scientific research. Additionally, further studies could be conducted to investigate the potential use of MPTU in combination with other drugs or therapies for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of MPTU can be achieved through several methods. One of the most common methods involves the reaction of 2-methylphenyl isothiocyanate with 4-phenoxyaniline in the presence of a base, such as potassium hydroxide, to yield MPTU. Another method involves the reaction of 2-methylphenyl isocyanate with 4-phenoxyphenyl thiocyanate in the presence of a catalyst, such as triethylamine, to produce MPTU.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-7-5-6-10-19(15)22-20(24)21-16-11-13-18(14-12-16)23-17-8-3-2-4-9-17/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXLNKCQHLVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)
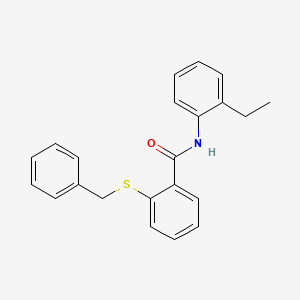
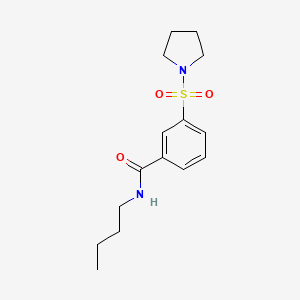
![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)
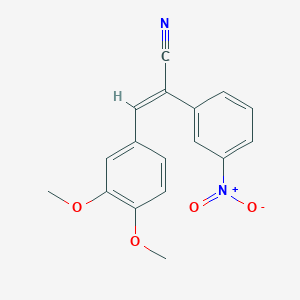
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)
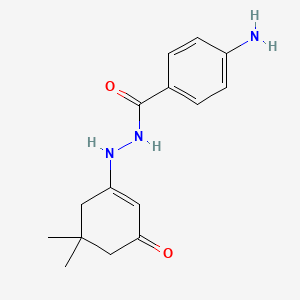
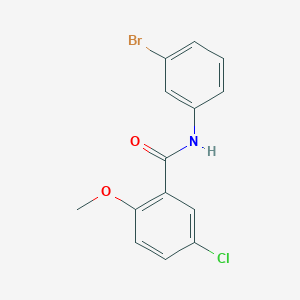
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)
